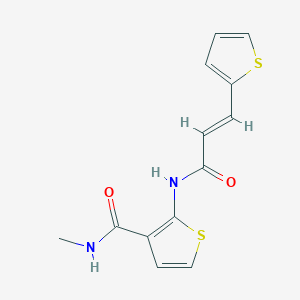

(E)-N-methyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide

Description

The compound (E)-N-methyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide is a thiophene-based acrylamide derivative characterized by a central thiophene ring substituted with an acrylamido group and a methyl-carboxamide moiety. Its (E)-stereochemistry at the acrylamido double bond is critical for maintaining planar geometry, which may enhance interactions with biological targets such as ion channels or enzymes.

Properties

IUPAC Name |

N-methyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S2/c1-14-12(17)10-6-8-19-13(10)15-11(16)5-4-9-3-2-7-18-9/h2-8H,1H3,(H,14,17)(H,15,16)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEALZWXHJWRADX-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)/C=C/C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-methyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide typically involves the following steps:

Formation of the acrylamide intermediate: This step involves the reaction of thiophene-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide intermediate.

N-methylation: The acrylamide intermediate is then subjected to N-methylation using methyl iodide in the presence of a base like potassium carbonate.

Coupling reaction: The final step involves the coupling of the N-methylated acrylamide with thiophene-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-N-methyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the thiophene rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous ether or tetrahydrofuran at low temperatures.

Substitution: Electrophilic reagents (e.g., bromine, chlorine), nucleophilic reagents (e.g., amines, thiols); typically carried out in polar solvents like acetonitrile or dimethylformamide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiophene derivatives.

Substitution: Formation of substituted thiophene derivatives with various functional groups.

Scientific Research Applications

(E)-N-methyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex thiophene-based compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of (E)-N-methyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Compound A : (E)-4-phenyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylic acid

- Structural Difference : Replacement of the N-methyl-carboxamide group with a phenyl ring and carboxylic acid.

- The phenyl group may enhance π-π stacking with aromatic residues in proteins. This compound was discarded in RNA-binding studies due to hypothesized protein inhibition rather than RNA-targeted activity .

Compound B : DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide]

- Structural Difference : Substitution of the thiophene-3-carboxamide with a p-tolyl (para-methylphenyl) group.

- Implications: The p-tolyl group increases hydrophobicity, favoring interactions with lipid-rich environments (e.g., cell membranes). DM497 demonstrated antinociceptive activity in murine models, likely via α7 nicotinic acetylcholine receptor (nAChR) modulation and CaV2.2 channel inhibition .

Compound C : Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

- Structural Difference: Incorporation of a cyano group, ester functionality, and dimethyl substitution on the thiophene ring.

- The ester group increases lipophilicity, improving membrane permeability but risking hydrolysis in vivo. Reported antioxidant and anti-inflammatory activities suggest multifunctional applications .

Compound D : (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide

- Structural Difference : Addition of a 3-fluorophenyl and methoxyethyl group.

- The methoxyethyl chain may improve solubility and pharmacokinetic profiles .

Physicochemical Properties

| Property | Target Compound | Compound A | DM497 | Compound C |

|---|---|---|---|---|

| Molecular Weight | ~307 g/mol (estimated) | Higher (due to phenyl/COOH) | ~267 g/mol | ~350–400 g/mol |

| Solubility | Moderate (carboxamide) | High (polar COOH) | Low (hydrophobic p-tolyl) | Low (ester/cyano) |

| Bioavailability | Likely moderate | Limited (high polarity) | High (lipophilic) | Variable (ester hydrolysis) |

Biological Activity

(E)-N-methyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide is a thiophene-based compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment, antimicrobial properties, and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The compound is synthesized through a multi-step process involving:

- Formation of the acrylamide intermediate : Reaction of thiophene-2-carboxylic acid with acryloyl chloride.

- N-methylation : Utilizing methyl iodide to methylate the acrylamide.

- Coupling reaction : Combining the N-methylated acrylamide with thiophene-3-carboxylic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) .

Anticancer Properties

Recent studies have indicated that thiophene derivatives, including this compound, exhibit significant anticancer activity. For instance, a study compared several thiophene carboxamide derivatives to Combretastatin A-4 (CA-4), a known anticancer agent. The results showed that some derivatives had comparable inhibitory effects on Hep3B cancer cell lines, with IC50 values indicating potent activity (e.g., 5.46 µM for one derivative) .

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2b | Hep3B | 5.46 |

| 2e | Hep3B | 12.58 |

These compounds disrupt spheroid formation in cancer cells, suggesting their potential in inhibiting tumor growth by affecting cell aggregation and dynamics .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Research focused on targeting two-component signal transduction systems in bacteria revealed that thiophene derivatives could inhibit histidine kinases involved in bacterial signaling pathways. This inhibition is crucial as it can prevent bacterial resistance mechanisms from developing .

Table 2: Antimicrobial Activity of Thiophene Derivatives

| Compound | Target Protein | Activity |

|---|---|---|

| 6a | Histidine Kinase | Significant Inhibition |

| 6b | Histidine Kinase | Broad-Spectrum Activity |

Anti-inflammatory Effects

Thiophene-based compounds have shown promise in reducing inflammation through mechanisms such as inhibiting COX and LOX enzymes. One study reported an IC50 value of 29.2 µM for one derivative against the 5-lipoxygenase enzyme, indicating its potential as an anti-inflammatory agent .

Case Studies and Research Findings

- Case Study on Hep3B Cell Lines : A series of thiophene carboxamide derivatives were tested against Hep3B cells, showing that modifications to the thiophene structure significantly influenced anticancer activity. The study utilized molecular docking to understand interactions at the tubulin-colchicine-binding pocket, revealing insights into how these compounds could be optimized for better efficacy .

- Antimicrobial Mechanism Exploration : A detailed investigation into the mechanism of action for thiophene derivatives targeting histidine kinases highlighted their potential as novel antimicrobial agents capable of disrupting essential bacterial signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.